![molecular formula C14H16N4O B2771485 1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea CAS No. 2034247-08-8](/img/structure/B2771485.png)

1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

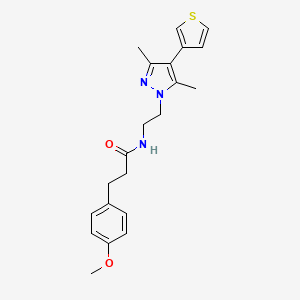

The compound you mentioned seems to be a derivative of bipyridine. Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl rings . They are used as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and requires careful planning. This process is called retrosynthetic analysis . It involves identifying potential precursors that could react to form the target compound .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the types of reactions (such as redox, precipitation, single and double replacement reactions) and the conditions under which they occur .Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to undergo chemical changes, such as reactivity, flammability, and toxicity .科学的研究の応用

- Suzuki Coupling : Bipyridines participate in Suzuki coupling reactions, enabling the synthesis of biaryl compounds. These reactions involve the cross-coupling of aryl halides with boronic acids, facilitated by palladium catalysts .

- Negishi Coupling : Similar to Suzuki coupling, Negishi coupling employs bipyridine-based ligands to form carbon-carbon bonds between organozinc reagents and aryl halides .

- Stille Coupling : Bipyridine ligands also contribute to Stille coupling reactions, which involve the coupling of organotin compounds with aryl halides .

Photosensitizers and Photocatalysis

Bipyridine derivatives find applications as photosensitizers and in photocatalytic processes:

- Photosensitizers : These compounds absorb light and transfer energy to other molecules. Bipyridines can serve as efficient photosensitizers in photodynamic therapy and solar energy conversion .

- Photocatalysis : Bipyridine-based complexes can act as photocatalysts, driving chemical reactions under light irradiation. Their applications range from water splitting to organic synthesis .

Supramolecular Architectures

Bipyridines contribute to the construction of supramolecular structures:

- Host-Guest Chemistry : Bipyridine-containing ligands form coordination complexes with metal ions, leading to intricate host-guest assemblies. These structures have applications in molecular recognition, drug delivery, and sensing .

Electrochemical Methods

Bipyridine derivatives are relevant in electrochemical processes:

- Electrochemical Synthesis : Researchers explore electrochemical methods for bipyridine synthesis. These approaches offer milder reaction conditions and improved yields .

Innovative Techniques

Recent research has explored alternative pathways for bipyridine synthesis:

- Sulfur and Phosphorous Compounds : Investigating bipyridine synthesis involving sulfur and phosphorous compounds provides promising avenues for overcoming challenges associated with traditional catalysis methods .

Yamanoi, Y. Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules 2024, 29, 576. DOI: 10.3390/molecules29030576

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-2-16-14(19)18-9-11-5-7-17-13(8-11)12-4-3-6-15-10-12/h3-8,10H,2,9H2,1H3,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYONSOIWUBTYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)

![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)

![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)